A Technical Guide to the Role of Isonicotinamide in Supramolecular Heterosynthons
A Technical Guide to the Role of Isonicotinamide in Supramolecular Heterosynthons
Abstract: This technical guide provides an in-depth examination of isonicotinamide (INA), a cornerstone molecule in the field of crystal engineering and supramolecular chemistry. We will explore the molecular architecture of isonicotinamide that makes it a highly reliable and versatile building block for the construction of multi-component molecular crystals, commonly known as cocrystals. The primary focus will be on the formation, stability, and application of supramolecular heterosynthons, particularly the robust and predictable interactions between isonicotinamide and carboxylic acids. This guide will detail the causality behind experimental choices for cocrystal synthesis and characterization, offering field-proven insights for researchers, scientists, and drug development professionals. Methodologies for synthesis via liquid-assisted grinding and characterization by Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are presented, alongside a discussion of how these techniques form a self-validating system. Finally, we will review the significant impact of isonicotinamide-based cocrystallization on the pharmaceutical industry, specifically its role in modulating the physicochemical properties of Active Pharmaceutical Ingredients (APIs) to enhance drug efficacy and performance.
Introduction to Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry, the "chemistry beyond the molecule," focuses on the non-covalent interactions that govern the assembly of molecules into larger, well-defined structures. A central concept within this field is the supramolecular synthon , which represents a robust and predictable non-covalent interaction motif between functional groups.[1][2] These synthons are the foundational tools of crystal engineering, allowing scientists to design and construct crystalline solids with desired physical and chemical properties.[1][2]
Synthons can be broadly categorized as:
-
Homosynthons: Formed by the self-recognition of identical functional groups.
-
Heterosynthons: Formed by the recognition between two different, complementary functional groups.[3]
The strategic use of heterosynthons is particularly powerful in the design of cocrystals—crystalline structures containing two or more different molecules in the same crystal lattice.[4][5] This guide focuses on the pivotal role of isonicotinamide (INA), a primary amide, as a premier building block for constructing reliable supramolecular heterosynthons.[6][7]
The Molecular Anatomy of Isonicotinamide: A Versatile Building Block
Isonicotinamide (pyridine-4-carboxamide) is a simple yet powerful molecule for crystal engineering due to its distinct hydrogen bond donor and acceptor sites.[6]
-
Hydrogen Bond Donors: The two protons of the primary amide group (-CONH₂) are effective hydrogen bond donors.
-
Hydrogen Bond Acceptors: Both the carbonyl oxygen of the amide group (C=O) and the nitrogen atom of the pyridine ring are strong hydrogen bond acceptors.
This multiplicity of interaction sites allows isonicotinamide to participate in various hydrogen bonding motifs. While it can form a stable amide-amide homosynthon with itself, its true strength in crystal engineering lies in its high propensity to form highly predictable supramolecular heterosynthons with complementary functional groups, most notably carboxylic acids.[3]
The Isonicotinamide-Carboxylic Acid Heterosynthon: A Cornerstone of Crystal Engineering
The interaction between isonicotinamide and a carboxylic acid is one of the most reliable and widely exploited heterosynthons in supramolecular chemistry.[8][9][10] This robust connection is defined by a primary and a secondary hydrogen bond, creating a stable, planar eight-membered ring motif.
-
Primary Interaction (O-H···N): The most significant interaction is the strong hydrogen bond formed between the acidic proton of the carboxylic acid (-COOH) and the nitrogen atom of the isonicotinamide pyridine ring. This acid-pyridine interaction is a highly predictable and dominant feature in these cocrystal systems.[11][12]
-
Secondary Interaction (N-H···O): This primary bond is reinforced by a secondary hydrogen bond between one of the amide protons (N-H) of isonicotinamide and the carbonyl oxygen of the carboxylic acid.[1][2]
The combination of these two interactions makes the acid-amide heterosynthon exceptionally stable and directional, allowing for the predictable assembly of cocrystals.[1][2][11] The stoichiometry of the components can influence the final structure; for instance, in 1:1 cocrystals with dicarboxylic acids, the acid-amide heterosynthon is commonly formed, while 2:1 systems often feature the amide homosynthon alongside the primary acid-pyridine interaction.[11]
Figure 1: The robust heterosynthon formed between isonicotinamide and a carboxylic acid.
A key factor in predicting whether this interaction will result in a cocrystal or a salt is the ΔpKa rule .[1] This rule states that if the difference between the pKa of the protonated base (isonicotinamide) and the pKa of the acid is less than 0, a neutral cocrystal is expected to form.[1] If the ΔpKa is greater than 3.75, proton transfer is likely, resulting in a salt.[1]
Experimental Workflow: Cocrystal Synthesis and Characterization
The formation of a new crystalline phase must be rigorously confirmed through a series of analytical techniques. This section outlines a standard, self-validating workflow for the synthesis and characterization of an isonicotinamide-based cocrystal.
Experimental Protocol: Synthesis by Liquid-Assisted Grinding (LAG)
Liquid-assisted grinding is a highly efficient and solvent-minimal method for screening and producing cocrystals. The addition of a small amount of solvent accelerates the kinetics of cocrystal formation compared to dry grinding.[13]
Objective: To synthesize a cocrystal of an Active Pharmaceutical Ingredient (API) containing a carboxylic acid group with isonicotinamide in a 1:1 molar ratio.
Materials:
-
API-COOH (e.g., Ibuprofen, Diclofenac)
-
Isonicotinamide (INA)
-
Grinding Solvent (e.g., Ethanol, Acetonitrile)
-
Mortar and Pestle (or ball mill)
-
Spatula, Weighing Balance
Methodology:
-
Stoichiometric Weighing: Accurately weigh equimolar amounts of the API-COOH and isonicotinamide. For example, for Ibuprofen (M.W. 206.29 g/mol ) and Isonicotinamide (M.W. 122.12 g/mol ), weigh 206.3 mg of Ibuprofen and 122.1 mg of Isonicotinamide.
-
Combine Reagents: Transfer both powders into the mortar.
-
Initial Dry Grind: Gently grind the powders together for approximately 1-2 minutes to ensure a homogeneous physical mixture.
-
Liquid Addition: Add a minimal amount of the selected grinding solvent (e.g., 10-20 µL per 100 mg of total solids). Causality: The solvent acts as a catalyst, facilitating molecular mobility and enabling the components to reorient and form the new hydrogen-bonded lattice of the cocrystal.
-
Wet Grinding: Continue to grind the resulting paste for 15-30 minutes. The mixture may become tackier or change in consistency, which can be an early indicator of a phase change.
-
Drying: Scrape the resulting solid from the mortar and allow it to air-dry completely to remove any residual solvent before characterization.
Characterization: A Self-Validating System
To confirm the formation of a new cocrystal phase, rather than a simple physical mixture, a combination of analytical techniques is essential.
Figure 2: Experimental workflow for cocrystal synthesis and characterization.
A. Powder X-Ray Diffraction (PXRD): This is the primary tool for identifying new crystalline phases.
-
Protocol: A small amount of the ground powder is packed onto a sample holder and analyzed using an X-ray diffractometer.
-
Interpretation: The resulting diffractogram of the product is compared to the diffractograms of the starting materials (API and INA) and their physical mixture.
-
Trustworthiness: A successful cocrystal formation is confirmed by a new, unique diffraction pattern with characteristic peaks at different 2θ angles from the starting components.[14][15] A simple superposition of the initial patterns indicates a failure to form a cocrystal.
B. Differential Scanning Calorimetry (DSC): DSC provides information about the thermal properties, such as the melting point (Tm), of the material.
-
Protocol: A few milligrams of the sample are sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min).
-
Interpretation: The starting materials will each show a distinct melting endotherm at their respective melting points. A physical mixture will typically show two endotherms corresponding to each component.
-
Trustworthiness: The formation of a cocrystal is validated by the appearance of a single, sharp new endotherm at a temperature different from either of the starting materials.[14] This new melting point is a characteristic property of the cocrystal phase.
Applications in Pharmaceutical Sciences and Drug Development
The primary motivation for developing pharmaceutical cocrystals is to improve the physicochemical properties of an API without altering its intrinsic pharmacological activity.[4][5][16] Isonicotinamide is a favored coformer because it is non-toxic and has a proven track record of forming stable cocrystals that can enhance key API attributes.[16][17]
Key Improvements Achieved with Isonicotinamide Cocrystals:
-
Enhanced Solubility and Dissolution Rate: This is the most common goal. By breaking the strong, often highly stable, crystal lattice of a poorly soluble API and forming new hydrogen bonds with isonicotinamide, the resulting cocrystal often has a lower lattice energy, leading to significantly improved aqueous solubility and a faster dissolution rate.[14][16]
-
Improved Bioavailability: Enhanced solubility and dissolution directly correlate with improved bioavailability, meaning more of the drug can be absorbed by the body to exert its therapeutic effect.[16]
-
Increased Physical Stability: Cocrystallization can create more stable crystalline forms, protecting the API from converting to less stable polymorphs or from degradation due to heat or humidity.[18]
-
Conversion of Liquids to Solids: Isonicotinamide has been successfully used to convert liquid APIs (e.g., propofol) into stable, solid crystalline forms, which greatly improves their handling, stability, and formulation possibilities.[18]
| API | Property Modified | Outcome of Cocrystallization with Isonicotinamide |
| Quercetin | Dissolution Rate | Significant improvement in the in-vitro dissolution profile compared to pure quercetin.[14] |
| 6-Mercaptopurine | Dissolution & Bioavailability | The cocrystal showed improved dissolution and enhanced oral bioavailability in rats.[16] |
| Carbamazepine | Thermodynamic Stability | Forms a thermodynamically stable cocrystal, preventing polymorphic transformations.[18][19] |
| Propofol (liquid) | Physical State | Converted from a liquid to a stable solid with a melting point ~50 °C higher than the API.[18] |
Beyond Carboxylic Acids: The Versatility of Isonicotinamide
While the acid-pyridine heterosynthon is the most prominent, the versatility of isonicotinamide allows it to form robust heterosynthons with other functional groups as well. For example, it can form stable cocrystals with phenols, where the phenol O-H group acts as the hydrogen bond donor to the pyridine nitrogen, creating a reliable phenol-pyridine synthon.[20] This further expands the utility of isonicotinamide as a go-to coformer for a wide range of APIs and other molecular targets.
Conclusion and Future Perspectives
Isonicotinamide has cemented its role as an indispensable tool in supramolecular chemistry and pharmaceutical sciences. Its ability to form highly predictable and robust heterosynthons, particularly with carboxylic acids, provides a rational and reliable pathway for the design of multi-component crystals. The application of a systematic, self-validating experimental workflow ensures the confident identification of new cocrystal phases. For drug development professionals, isonicotinamide offers a proven strategy to overcome critical challenges such as poor solubility and stability, thereby unlocking the full therapeutic potential of promising API candidates. Future work will continue to leverage computational prediction and high-throughput screening methods to more rapidly identify and characterize novel isonicotinamide-based systems, further expanding the landscape of advanced pharmaceutical materials.[21]
References
-
Unusual co-crystal of isonicotinamide: the structural landscape in crystal engineering. (2012). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]
-
Tothadi, S., & Desiraju, G. R. (2012). Unusual co-crystal of isonicotinamide: The structural landscape in crystal engineering. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 370(1969), 2900–2915. [Link]
-
Crystal engineering of the composition of pharmaceutical phases. 3 >1>. Primary amide supramolecular heterosynthons and their role in the design of pharmaceutical co-crystals. (2005). University of Limerick Institutional Repository. [Link]
-
Tothadi, S., & Desiraju, G. R. (2012). Unusual co-crystal of isonicotinamide: the structural landscape in crystal engineering. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 370(1969), 2900-2915. [Link]
-
Isonicotinamide-Based Compounds: From Cocrystal to Polymer. (2019). Molecules, 24(22), 4169. [Link]
-
Bhogala, B. R., & Nangia, A. (2006). Supramolecular synthons in phenol–isonicotinamide adducts. CrystEngComm, 8(8), 567-570. [Link]
-
Sopyan, I., Fudholi, A., Muchtaridi, M., & Sari, P. (2019). Co-crystallization of quercetin and isonicotinamide using solvent evaporation method. Tropical Journal of Pharmaceutical Research, 18(4), 693-698. [Link]
-
Zhang, Y., Wang, S., Zhang, J., Zhang, T., & Wang, K. (2022). Ibuprofen-Nicotinamide Cocrystal Polymorphs: Terahertz and XRD Experiment and DFT Calculation Studies. Journal of Pharmaceutical Analysis, 12(1), 123-132. [Link]
-
Ribeiro, A. C. F., et al. (2024). Thermodynamic stability relationship of ternary and binary cocrystals of isoniazid: why pH and coformer concentration matter. CrystEngComm, 26(1), 105-114. [Link]
-
Shayanfar, A., et al. (2022). Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study. Molecules, 27(18), 5824. [Link]
-
Das, S., et al. (2023). Recent Advances in Co-Former Screening and Formation Prediction of Multicomponent Solid Forms of Low Molecular Weight Drugs. Pharmaceutics, 15(3), 859. [Link]
-
Barikah, K. Z. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy, 9(1), 79-82. [Link]
-
Báthori, N. B., et al. (2011). Pharmaceutical Co-crystals with Isonicotinamide—Vitamin B3, Clofibric Acid, and Diclofenac—and Two Isonicotinamide Hydrates. Crystal Growth & Design, 11(1), 75-87. [Link]
-
Trask, A. V., Motherwell, W. D. S., & Jones, W. (2005). Crystal engineering of pharmaceutical co-crystals from polymorphic active pharmaceutical ingredients. Chemical Communications, (7), 890-892. [Link]
-
Trask, A. V., Motherwell, W. D. S., & Jones, W. (2005). Crystal engineering of pharmaceutical co-crystals from polymorphic active pharmaceutical ingredients. Chemical Communications, (7), 890-892. [Link]
-
Shtukenberg, A. G., et al. (2022). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Crystal Growth & Design, 22(8), 4866-4878. [Link]
-
Seaton, C. C. (2021). Structural motif consistencies across families of co-crystals. Bradford Scholars, University of Bradford. [Link]
-
Fustero, S., et al. (2019). Isonicotinamide-Based Compounds: From Cocrystal to Polymer. Molecules, 24(22), 4169. [Link]
-
Blagden, N., et al. (2008). The crystal structures and melting point properties of isonicotinamide cocrystals with alkanediacids HO2C(CH2)n−2CO2H n = 7–9. CrystEngComm, 10(4), 440-448. [Link]
-
Yarava, J. R., et al. (2016). Supramolecular Synthon Identification in Azelaic Acid -Isonicotinamide Cocrystal by Solid-State NMR. Magnetic Resonance in Chemistry, 54(12), 957-962. [Link]
-
Kusuma, A. P., et al. (2023). COCRYSTAL PREDICTION OF THE SALICYLIC ACID-NICOTINAMIDE. Rasayan Journal of Chemistry, 16(4), 2345-2353. [Link]
-
Kumar, S., & Nanda, A. (2023). Pharmaceutical Cocrystals: An Emerging Approach to Modulate Physicochemical Properties of Active Pharmaceutical Ingredients. Journal of Drug Delivery and Therapeutics, 13(4), 133-143. [Link]
-
Goud, N. R., et al. (2023). Current Perspectives on Development and Applications of Cocrystals in the Pharmaceutical and Medical Domain. Pharmaceutics, 15(10), 2419. [Link]
-
Panda, S., et al. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Acta Poloniae Pharmaceutica, 76(4), 609-624. [Link]
-
Eddleston, M. D., et al. (2014). Towards ab initio screening of co-crystal formation through lattice energy calculations and crystal structure prediction of nicotinamide, isonicotinamide, picolinamide and paracetamol multi-component crystals. CrystEngComm, 16(34), 7944-7953. [Link]
-
Guo, M., Sun, X., & Chen, J. (2017). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Acta Pharmaceutica Sinica B, 7(5), 589-600. [Link]
Sources
- 1. Isonicotinamide-Based Compounds: From Cocrystal to Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pure.ul.ie [pure.ul.ie]
- 4. Current Perspectives on Development and Applications of Cocrystals in the Pharmaceutical and Medical Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Unusual co-crystal of isonicotinamide: the structural landscape in crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Crystal engineering of pharmaceutical co-crystals from polymorphic active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal engineering of pharmaceutical co-crystals from polymorphic active pharmaceutical ingredients - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. DSpace [bradscholars.brad.ac.uk]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. researchgate.net [researchgate.net]
- 15. papers.ssrn.com [papers.ssrn.com]
- 16. jddtonline.info [jddtonline.info]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Supramolecular synthons in phenol–isonicotinamide adducts - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 21. Towards ab initio screening of co-crystal formation through lattice energy calculations and crystal structure prediction of nicotinamide, isonicotinamide, picolinamide and paracetamol multi-component crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
